molecular formula C22H20ClNO3 B2734536 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one CAS No. 873857-38-6

3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one

Cat. No.: B2734536
CAS No.: 873857-38-6
M. Wt: 381.86
InChI Key: NLCULEHLMWSRCG-UHFFFAOYSA-N
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Description

3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one is a complex organic compound that features a combination of piperidine, benzyl, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 4-benzylpiperidine-1-carbonyl chloride: This can be achieved by reacting 4-benzylpiperidine with thionyl chloride under reflux conditions.

    Synthesis of 6-chloro-2H-chromen-2-one: This intermediate can be synthesized through the cyclization of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves the coupling of 4-benzylpiperidine-1-carbonyl chloride with 6-chloro-2H-chromen-2-one in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the chromenone moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the chromenone moiety can interact with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-benzylpiperidine-1-carbonyl)-6-methyl-2H-chromen-2-one
  • 3-(4-benzylpiperidine-1-carbonyl)-6-bromo-2H-chromen-2-one
  • 3-(4-benzylpiperidine-1-carbonyl)-6-fluoro-2H-chromen-2-one

Uniqueness

3-(4-benzylpiperidine-1-carbonyl)-6-chloro-2H-chromen-2-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

3-(4-benzylpiperidine-1-carbonyl)-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3/c23-18-6-7-20-17(13-18)14-19(22(26)27-20)21(25)24-10-8-16(9-11-24)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCULEHLMWSRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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